N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide
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Overview
Description
N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide: is an organic compound with a complex structure, characterized by the presence of benzamido, chlorophenyl, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:
Amidation: The formation of the benzamido group is carried out by reacting the nitro compound with benzoyl chloride in the presence of a base such as pyridine.
Chlorination: The chlorophenyl group is introduced through chlorination using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed:
Reduction: N-(3-benzamido-4-aminophenyl)-4-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Benzamido-4-chlorophenylamine and 4-nitrobenzoic acid.
Scientific Research Applications
N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
- N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide
- N-(3-benzamido-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide
Comparison: N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where others may not be as effective.
Properties
IUPAC Name |
N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-17-11-8-15(12-18(17)23-20(26)13-4-2-1-3-5-13)22-19(25)14-6-9-16(10-7-14)24(27)28/h1-12H,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDOAITWWDZAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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